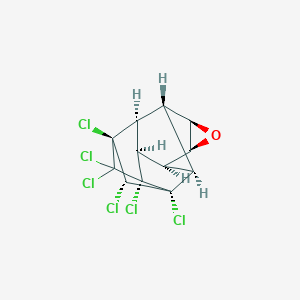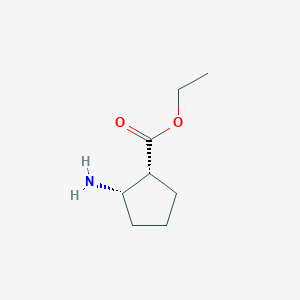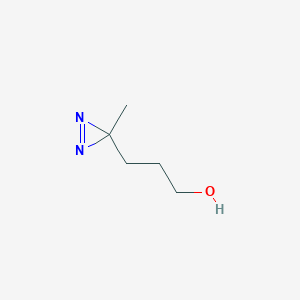![molecular formula C13H9N3O2 B171161 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-81-8](/img/structure/B171161.png)
2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the reaction of 4-methylphenylhydrazine with a suitable oxazinone precursor. One common method includes the condensation of 4-methylphenylhydrazine with 2-chloro-3-oxobutanoic acid under reflux conditions in the presence of a base such as sodium acetate. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the oxazine ring.
Scientific Research Applications
2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in anti-cancer applications, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-4H-pyrido[3’,2’:4,5]thieno[3,2-d][1,3]oxazin-4-one
- 2-Substituted 5-Hydroxypyrano[2,3-d][1,3]oxazine-4,7-diones
Uniqueness
Compared to similar compounds, 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one stands out due to its unique combination of a pyrazine and oxazine ring, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-methylphenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c1-8-2-4-9(5-3-8)12-16-11-10(13(17)18-12)14-6-7-15-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXYNSONPWDMOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436679 |
Source


|
| Record name | 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-81-8 |
Source


|
| Record name | 2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)






![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
